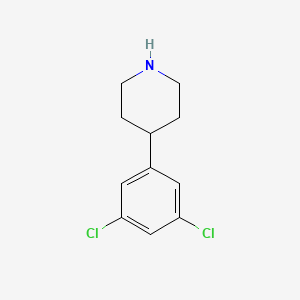

4-(3,5-Dichlorophenyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAZCHLLTBVGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654108 | |

| Record name | 4-(3,5-Dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475653-05-5 | |

| Record name | 4-(3,5-Dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 475653-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3,5-Dichlorophenyl)piperidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dichlorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents. Among these, this compound serves as a critical structural component, notably in the development of potent enzyme inhibitors such as those targeting furin, a proprotein convertase implicated in various pathologies.[1][2] The specific substitution pattern of the dichlorophenyl ring imparts unique electronic and steric properties that can significantly influence binding affinity and selectivity. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable building block, focusing on the underlying chemical principles, strategic considerations, and detailed experimental protocols. We will explore classical organometallic additions, modern cross-coupling strategies, and pyridine reduction routes, offering field-proven insights to aid researchers in selecting and optimizing the most suitable pathway for their specific application.

Retrosynthetic Analysis: Core Strategic Disconnections

The synthesis of this compound can be approached from several distinct strategic viewpoints. A retrosynthetic analysis reveals three primary disconnections that form the basis of the most common and effective synthetic routes.

-

C4-Aryl Bond Formation: This is the most prevalent strategy, involving the creation of the bond between the piperidine C4 position and the dichlorophenyl ring. This can be achieved via nucleophilic attack of an organometallic reagent on a 4-piperidone electrophile or through a metal-catalyzed cross-coupling reaction.

-

Piperidine Ring Reduction: This approach begins with a pre-formed 4-(3,5-dichlorophenyl)pyridine. The core task is the chemoselective reduction of the aromatic pyridine ring to the saturated piperidine ring without affecting the chloro-substituents.

-

Piperidine Ring Formation: A less common but viable strategy involves constructing the piperidine ring with the 4-(3,5-dichlorophenyl) moiety already installed on a precursor fragment. Methods like the Pictet-Spengler reaction, while powerful for certain fused systems, are less direct for this specific target but represent a valid conceptual approach to ring formation.[3][4]

Caption: Key retrosynthetic strategies for this compound.

Pathway I: Grignard Addition to N-Boc-4-Piperidone

This classical and highly reliable three-step route utilizes a Grignard reagent to form the C4-Aryl bond, followed by dehydration and reduction. The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial; it deactivates the piperidine nitrogen, preventing it from acting as a base or nucleophile, and enhances the solubility of intermediates in organic solvents.[5]

Mechanistic Rationale and Workflow

The synthesis begins with the preparation of 3,5-dichlorophenylmagnesium bromide from 1-bromo-3,5-dichlorobenzene. This potent nucleophile then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting tertiary alcohol is a stable intermediate. Direct removal of the hydroxyl group is challenging; therefore, an acid-catalyzed dehydration is performed to generate a thermodynamically stable tetrahydropyridine intermediate. The final step is the reduction of this alkene, typically via catalytic hydrogenation, to yield the saturated piperidine ring.

Caption: Workflow for the Grignard addition pathway.

Experimental Protocol

Step 1: Preparation of 3,5-Dichlorophenylmagnesium Bromide

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Prepare a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to initiate the reaction, observed by heat evolution and disappearance of the iodine color.

-

Add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to N-Boc-4-Piperidone

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent from Step 1 via cannula.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(3,5-dichlorophenyl)-4-hydroxypiperidine, which can be purified by column chromatography or used directly in the next step.

Step 3 & 4: Dehydration and Reduction

-

Dissolve the crude alcohol from Step 2 in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 80-90 °C for 2-4 hours until TLC indicates complete dehydration.

-

Cool the reaction, neutralize carefully with aqueous NaOH, and extract with ethyl acetate. The resulting crude tetrahydropyridine can be purified or taken directly to the next step.

-

Dissolve the tetrahydropyridine intermediate in methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-4-(3,5-dichlorophenyl)piperidine.

Data Summary

| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield | Citation(s) |

| Grignard Formation | Mg, I₂ (cat.) | THF | Reflux | >90% (in situ) | [6] |

| Grignard Addition | N-Boc-4-piperidone | THF | 0 °C to RT | 75-90% | [6][7] |

| Dehydration | H₂SO₄ (cat.) | Acetic Acid | 90 °C | 80-95% | N/A |

| Reduction | H₂, 10% Pd/C | Methanol | RT | >95% | N/A |

Pathway II: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that offers high functional group tolerance and generally mild reaction conditions.[8][9] This pathway typically involves coupling an organoboron species with an unsaturated piperidine electrophile. A common and effective strategy is the coupling of an arylboronic acid with a piperidinyl enol triflate.

Mechanistic Rationale and Workflow

The key to this pathway is the transformation of the ketone in N-Boc-4-piperidone into a suitable electrophile for cross-coupling. Conversion to an enol triflate creates an excellent leaving group (triflate, -OTf) on an sp²-hybridized carbon. The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition into the C-OTf bond. The aryl group is then transferred from the boronic acid to the palladium center in a process called transmetalation, which requires a base to activate the boronic acid. The final step, reductive elimination, forms the C4-Aryl bond and regenerates the Pd(0) catalyst. The resulting tetrahydropyridine product is then reduced as in Pathway I.

Caption: Workflow for the Suzuki cross-coupling pathway.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine

-

In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

-

Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 eq) in THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enol triflate.

Step 2: Suzuki Cross-Coupling

-

To a flask, add the enol triflate (1.0 eq), 3,5-dichlorophenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).[9]

-

Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes).

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain N-Boc-4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Reduction

-

This step is identical to Step 4 in the Grignard protocol. Dissolve the product from Step 2 in methanol or ethanol, add 10% Pd/C, and hydrogenate under an H₂ atmosphere.

-

Workup consists of filtering the catalyst and concentrating the solvent to yield the final protected product.

Data Summary

| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield | Citation(s) |

| Triflation | LiHMDS, PhNTf₂ | THF | -78 °C to RT | 60-80% | [10] |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 °C | 70-90% | [9][11] |

| Reduction | H₂, 10% Pd/C | Methanol | RT | >95% | N/A |

Pathway III: Reduction of 4-(3,5-Dichlorophenyl)pyridine

This pathway is conceptually the most direct but relies on the efficient synthesis of the 4-arylpyridine precursor. The primary challenge is the reduction of the pyridine ring to a piperidine without affecting the aryl chlorides via hydrodehalogenation, which is a common side reaction.

Mechanistic Rationale and Workflow

The synthesis of 4-(3,5-dichlorophenyl)pyridine is itself a cross-coupling reaction, typically a Suzuki coupling between a 4-halopyridine (e.g., 4-bromopyridine) and 3,5-dichlorophenylboronic acid. Once formed, the pyridine ring is reduced. Catalytic hydrogenation is the most common method. The choice of catalyst and conditions is paramount. Platinum-based catalysts (like PtO₂) or rhodium-on-carbon (Rh/C) are often effective. The reaction is typically run under acidic conditions (e.g., in acetic acid or with added HCl) to protonate the pyridine nitrogen, which facilitates its reduction.

Caption: Workflow for the pyridine synthesis and reduction pathway.

Experimental Protocol

Step 1: Synthesis of 4-(3,5-Dichlorophenyl)pyridine

-

Follow a standard Suzuki coupling protocol as described in Pathway II, Step 2, using 4-bromopyridine hydrochloride (1.0 eq, neutralized in situ with the base) and 3,5-dichlorophenylboronic acid (1.2 eq).

-

After workup and purification, the 4-arylpyridine is obtained.

Step 2: Reduction of the Pyridine Ring

-

Dissolve 4-(3,5-dichlorophenyl)pyridine (1.0 eq) in a solvent such as glacial acetic acid or ethanol.

-

Add the hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05-0.1 eq).

-

Place the reaction vessel in a high-pressure hydrogenation apparatus (Parr shaker).

-

Pressurize with hydrogen gas (e.g., 50-100 psi) and shake at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the apparatus and filter the reaction mixture through Celite to remove the catalyst.

-

If the solvent is acidic, neutralize with a base (e.g., NaOH) and extract the product with an organic solvent like dichloromethane.

-

Dry and concentrate the organic phase to yield this compound.

Data Summary

| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield | Citation(s) |

| Suzuki Coupling | 4-Bromopyridine, Pd(PPh₃)₄ | Dioxane/H₂O | 90 °C | 70-85% | [9][11] |

| Pyridine Reduction | H₂, PtO₂ | Acetic Acid | RT | 80-95% | [12] |

Conclusion and Field Insights

As a Senior Application Scientist, the choice between these pathways is dictated by project goals, scale, and available resources.

-

Pathway I (Grignard): This is a workhorse for discovery chemistry. It is robust, cost-effective, and relies on well-understood transformations. Its multi-step nature is a drawback, but the intermediates are generally stable and easy to handle. It avoids expensive palladium catalysts, which can be an advantage.

-

Pathway II (Suzuki): This route offers greater functional group compatibility and is often cleaner than the Grignard reaction, sometimes requiring less demanding purification. The primary cost is the palladium catalyst and the additional step to prepare the enol triflate. This is an excellent choice when dealing with sensitive substrates or when parallel synthesis of analogues is required.

-

Pathway III (Pyridine Reduction): On paper, this is the most atom-economical and direct route. However, its practicality hinges on the efficient synthesis of the pyridine precursor. The hydrogenation step requires careful optimization to prevent hydrodehalogenation, which can be a significant issue, especially at scale. This route is often favored in process development once conditions are rigorously established.

Ultimately, all three pathways provide reliable access to this compound. The selection of a specific route should be based on a careful evaluation of cost, scalability, timeline, and the specific technical capabilities of the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. erowid.org [erowid.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Piperidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Phenylpiperidine Scaffolds for Drug Development Professionals

A Case Study of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone

Disclaimer: The specific crystal structure of 4-(3,5-Dichlorophenyl)piperidine is not publicly available at the time of this writing. Therefore, this guide utilizes the closely related analogue, (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, as a detailed case study to illustrate the principles and methodologies of crystal structure analysis. This analogue shares key structural motifs, including the dichlorophenyl and piperidine rings, making it a highly relevant and instructive example for researchers in the field.

Introduction: The Phenylpiperidine Scaffold and the Imperative of Solid-State Characterization

The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly those targeting the central nervous system. The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability.[1][2] Consequently, a thorough understanding of the crystal structure is not merely an academic exercise but a fundamental necessity in modern drug development.[3][4] Single-crystal X-ray diffraction stands as the definitive method for elucidating these intricate three-dimensional structures, providing unparalleled insights into molecular conformation, intermolecular interactions, and packing motifs.[5][6]

This guide provides a comprehensive overview of the crystal structure analysis of a representative phenylpiperidine derivative. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and explore how the resulting structural information can be leveraged to inform rational drug design.

Experimental Workflow: From Synthesis to Structural Elucidation

The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality data that can be confidently interpreted.

Synthesis and Crystallization: The Foundation of Analysis

The synthesis of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone is achieved through a standard amidation reaction. In a representative procedure, 3-hydroxypiperidine is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like ethyl methyl ketone. The base serves to neutralize the hydrogen chloride byproduct of the reaction.

Protocol for Synthesis and Crystallization:

-

Dissolve 3-hydroxypiperidine (0.02 mol) in 100 ml of ethyl methyl ketone in a round-bottomed flask with stirring at room temperature.

-

After 5 minutes, add triethylamine (0.04 mol) and continue stirring for an additional 15 minutes.

-

Slowly add 2,4-dichlorobenzoyl chloride (0.04 mol) to the reaction mixture.

-

Maintain stirring at room temperature for 2 hours, during which a precipitate of triethylammonium chloride will form.

-

Remove the precipitate by filtration.

-

Evaporate the solvent from the filtrate to yield the crude product.

-

Recrystallize the crude product from ethyl methyl ketone to obtain single crystals suitable for X-ray diffraction. A yield of approximately 80% can be expected for yellow, block-like crystals.[5]

The choice of solvent and crystallization technique is paramount for obtaining crystals of sufficient size and quality. Slow evaporation of the solvent from a saturated solution is a commonly employed and effective method for compounds of this nature.[7]

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.

Step-by-Step Data Collection and Structure Refinement:

-

Crystal Mounting: A single crystal of optimal size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. These diffracted X-rays are recorded by a detector. To minimize thermal vibrations and obtain a more precise structure, data is often collected at a low temperature (e.g., 100 K).

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. This initial model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.

The following diagram illustrates the comprehensive workflow from synthesis to final structural analysis.

Caption: Workflow from synthesis to structural analysis.

Crystallographic Data Analysis for (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone

The single-crystal X-ray diffraction analysis of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone provides a wealth of precise structural information. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃Cl₂NO₂ |

| Formula Weight | 278.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.135(3) |

| b (Å) | 10.612(3) |

| c (Å) | 11.666(4) |

| α (°) | 90 |

| β (°) | 94.341(13) |

| γ (°) | 90 |

| Volume (ų) | 1251.1(6) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| CCDC Deposition Number | 1500603 |

Data obtained from the study by Sumaya et al. (2017).[5]

Molecular and Crystal Structure Insights

Molecular Conformation

The analysis of the crystal structure reveals that the piperidine ring adopts a chair conformation.[5] This is a common low-energy conformation for six-membered rings. The dihedral angle between the mean plane of the piperidine ring and the dichlorophenyl ring is 58.5 (3)°.[5] This twisted conformation minimizes steric hindrance between the two ring systems. A notable feature of this particular crystal structure is the disorder in the carbon atoms of the hydroxypiperidine ring, which are distributed over two sites with refined occupancies of 0.545 (7) and 0.455 (7).[5]

Intermolecular Interactions and Crystal Packing

The way in which molecules pack in the solid state is governed by a network of intermolecular interactions. These non-covalent forces are crucial for the overall stability of the crystal lattice.[8] In the crystal structure of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, hydrogen bonding plays a significant role.

Molecules are linked by O—H···O hydrogen bonds, forming chains that propagate along the b-axis direction.[5] These chains are further interconnected by C—H···O hydrogen bonds, creating undulating sheets that are parallel to the ab plane.[5]

Hirshfeld Surface Analysis:

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This technique provides a visual representation of the regions of close contact between neighboring molecules. The analysis of the Hirshfeld surface for this compound would reveal the relative contributions of different types of interactions, such as H···H, H···Cl, and H···O contacts, to the overall crystal packing.

The following diagram illustrates the key intermolecular interactions responsible for the crystal packing.

Caption: Dominant intermolecular forces in the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from crystal structure analysis has profound implications for drug development:

-

Polymorph Screening: Different crystal forms, or polymorphs, of the same compound can exhibit vastly different physical properties. A thorough understanding of the crystal structure of the desired form is essential for ensuring batch-to-batch consistency and optimal performance of the active pharmaceutical ingredient (API).

-

Structure-Activity Relationship (SAR) Studies: The determined solid-state conformation provides a high-resolution snapshot of the molecule's preferred geometry. This can be invaluable for computational modeling and for understanding how the molecule might interact with its biological target.[4]

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of appropriate excipients and formulation strategies to ensure the stability and desired dissolution profile of the final drug product.

Conclusion

The crystal structure analysis of phenylpiperidine derivatives, as exemplified by the case study of (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, is an indispensable tool in the modern drug discovery and development pipeline. It provides a wealth of information that informs critical decisions at every stage, from lead optimization to final formulation. The rigorous application of techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis empowers researchers to understand and ultimately control the solid-state properties of these vital therapeutic agents.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. exaly.com [exaly.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

A Technical Guide to the Biological Activity of 4-(3,5-Dichlorophenyl)piperidine Derivatives

Executive Summary: The 4-(3,5-dichlorophenyl)piperidine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules.[1][2] Its rigid structure, combined with the specific electronic properties imparted by the dichlorophenyl group, allows for high-affinity interactions with a variety of challenging biological targets. This guide provides an in-depth exploration of the synthesis, primary biological targets, structure-activity relationships (SAR), and therapeutic potential of this important chemical series. We will delve into its critical roles as a modulator of the nociceptin/orphanin FQ (NOP) receptor system, a potent inhibitor of monoamine transporters, and a promising framework for agents targeting dopamine D3 receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

The this compound Scaffold: A Privileged Core

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals, prized for its metabolic stability and its ability to serve as a versatile scaffold for presenting substituents in precise three-dimensional orientations.[2] The incorporation of a 4-(3,5-dichlorophenyl) group introduces a unique combination of lipophilicity and electronic features that drive high-affinity interactions with specific protein targets. The chlorine atoms at the meta-positions of the phenyl ring are crucial, often engaging in hydrophobic and halogen-bonding interactions within receptor binding pockets, thereby enhancing potency and influencing selectivity. This core is present in compounds investigated for a range of therapeutic applications, including pain management, substance use disorders, and various central nervous system (CNS) conditions.[3][4][5]

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with the construction of a corresponding 4-piperidone intermediate. A common and effective method is the Dieckmann condensation of a diester amine, followed by hydrolysis and decarboxylation to yield the N-protected 4-piperidone.[6] This key intermediate can then be subjected to various reactions, such as reductive amination or N-alkylation, to install diverse functionality on the piperidine nitrogen, which is a critical step for modulating biological activity.

Primary Biological Targets and Mechanisms of Action

The this compound scaffold exhibits a remarkable ability to interact with several key protein families involved in neurotransmission and pain signaling.

Nociceptin/Orphanin FQ (NOP) Receptor Antagonism

The NOP receptor, a non-opioid member of the opioid receptor family, is a critical regulator of pain, anxiety, and reward pathways.[3][7] Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ).[8] Small molecule NOP antagonists are of significant interest for their potential to potentiate opioid analgesia and for treating other CNS disorders.

Derivatives of this compound have emerged as potent and selective NOP receptor antagonists. A key example is SB-612111 , which potently antagonizes N/OFQ-induced G-protein coupled inwardly rectifying K+ (GIRK) channel activation with an IC₅₀ of 87.7 nM.[3] Critically, this compound shows no intrinsic agonist activity and is highly selective, not affecting the GIRK current induced by mu-opioid receptor agonists at concentrations up to 1 µM.[3]

Mechanism & Structure-Activity Relationship (SAR): The antagonistic activity is highly dependent on the substituent at the piperidine nitrogen. In a series of N-(4-piperidinyl)-2-indolinones, attaching the this compound core to the indolinone nitrogen produced a compound with high NOP affinity.[7] Further modifications to the N-1 substituent of the piperidine ring dramatically influenced functional activity; for instance, replacing a small alkyl group with a larger cyclooctyl group converted the molecule from a potent antagonist to a potent agonist.[7] This highlights the N-substituent's critical role in dictating the conformational state of the receptor upon binding, leading to either agonism or antagonism.

Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and vesicular monoamine transporter 2 (VMAT2), are crucial for regulating neurotransmitter levels in the synapse and within vesicles.[9][10] They are primary targets for antidepressants and psychostimulants.

Certain derivatives incorporating the dichlorophenyl moiety, though not always on a simple piperidine, have shown potent activity at these transporters. For example, meso-transdiene (MTD) analogs with dichlorophenyl substitutions exhibit high affinity for VMAT2 and SERT, with significantly lower affinity for DAT.[11] Specifically, the (3Z,5Z)-3,5-bis(2,4-dichlorobenzylidene)-1-methylpiperidine analog (UKMH-106) demonstrated improved selectivity for VMAT2 over DAT and effectively inhibited methamphetamine-evoked dopamine release.[11] This activity is highly relevant for developing treatments for substance abuse.

Similarly, 1,4-diphenalkylpiperidines, which relocate the active moieties of VMAT2 inhibitors like lobelane, show that methoxy and fluoro-substitutions on the phenyl rings can yield potent VMAT2 inhibition, highlighting the importance of the substitution pattern on the aromatic rings.[12][13]

| Compound Class | Target | Affinity (Kᵢ) / Potency (IC₅₀) | Reference |

| Benzylidenepiperidines | VMAT2 | Potent inhibitors of [³H]DA uptake | [11] |

| Benzylidenepiperidines | DAT | 50- to 1000-fold lower affinity vs VMAT2 | [11] |

| 1,4-Diphenethylpiperidines | VMAT2 | Kᵢ = 9.3 nM (for analog 8h) | [12] |

| SB-612111 | NOP | IC₅₀ = 87.7 nM | [3] |

| Indolinone Series (Antagonist) | NOP | Kₑ = 15 nM | [7] |

| Dichlorophenylpiperazine Series | D₃ Receptor | Kᵢ = 1-5 nM | [4] |

Dopamine D₃ Receptor Modulation

The dopamine D₃ receptor is a key target for developing therapeutics for substance use disorders, as D₃ antagonists and partial agonists can modulate drug-seeking behaviors.[4][14] While many high-affinity D₃ ligands feature a 4-(2,3-dichlorophenyl)piperazine core, the structural and electronic principles are highly relevant to the this compound scaffold.[4][15] The dichlorophenyl group is critical for achieving high affinity and selectivity for the D₃ receptor over the closely related D₂ receptor.[4]

SAR studies on these related series show that modifications to the linker chain connecting the dichlorophenylpiperazine/piperidine core to another aryl moiety can switch the functional profile from antagonist to partial agonist, a subtle but critical distinction for therapeutic development.[4] This suggests that the this compound scaffold is a viable starting point for designing novel D₃-selective ligands with tailored functional activities for treating addiction.[14][16]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the biological activity of novel derivatives must be assessed using validated, reproducible protocols. Below are representative methodologies for determining receptor affinity and functional activity.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a target receptor, such as the NOP receptor. The principle is to measure the displacement of a known radiolabeled ligand by the unlabeled test compound.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration via a Bradford or BCA assay. Store aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of cell membrane preparation (10-20 µg protein).

-

50 µL of radioligand (e.g., [³H]Nociceptin) at a final concentration near its Kₑ value.

-

50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Buffer (50 mM Tris-HCl, pH 7.4) to a final volume of 250 µL.

-

-

Nonspecific Binding: In separate wells, add a high concentration of a known non-radiolabeled ligand (e.g., 10 µM unlabeled N/OFQ) to determine binding to non-receptor components.

-

Total Binding: In separate wells, add buffer instead of any competing ligand.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

-

Quantification and Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Protocol: [³⁵S]GTPγS Binding Functional Assay

This assay determines the functional activity (agonist, antagonist, or inverse agonist) of a compound by measuring its effect on G-protein activation. Agonist binding to a Gᵢ/ₒ-coupled receptor (like NOP) stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology:

-

Assay Setup:

-

Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

-

In a 96-well plate, add in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Saponin (to permeabilize membranes, ~10 µg/mL).

-

GDP (to ensure G-proteins are in their inactive state, ~10 µM).

-

Test compound at various concentrations.

-

For antagonist testing: Add a fixed concentration of a known agonist (e.g., N/OFQ at its EC₈₀) to the wells containing the test antagonist.

-

Cell membrane preparation (20-30 µg protein).

-

-

-

Incubation and Reaction Initiation:

-

Pre-incubate the plate for 15-20 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Reaction and Termination:

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer, as described previously.

-

-

Quantification and Analysis:

-

Count the radioactivity on the filters using a scintillation counter.

-

For agonists: Plot the % stimulation above basal vs. compound concentration and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

For antagonists: Plot the % inhibition of the agonist response vs. antagonist concentration to determine the IC₅₀. This can be converted to an equilibrium dissociation constant (Kₑ) using the Schild equation.

-

Therapeutic Potential and Future Directions

The diverse biological activities of this compound derivatives position them as highly valuable scaffolds for addressing complex diseases.

-

Pain Management: NOP antagonists from this class could serve as non-addictive analgesics or as adjuvants to enhance the efficacy of traditional opioids while potentially mitigating tolerance development.[7]

-

Substance Use Disorders: By targeting VMAT2 and D₃ receptors, these compounds offer a dual mechanism to reduce the reinforcing effects of psychostimulants and modulate drug-seeking behavior.[4][11]

-

Neuropsychiatric Disorders: Inhibition of DAT and SERT is a validated strategy for treating depression and anxiety. The development of selective inhibitors from this scaffold could lead to novel therapeutics with improved side-effect profiles.

Future research should focus on refining the selectivity of these compounds for their intended targets. For example, subtle structural modifications could be explored to fine-tune the DAT/SERT/NET inhibition ratio or to enhance selectivity for the D₃ receptor over the D₂ receptor. Furthermore, optimizing pharmacokinetic properties, such as brain penetration and metabolic stability, will be crucial for translating the potent in vitro activity of these derivatives into effective in vivo therapeutics.[17] The synthesis of enantiomerically pure compounds will also be essential, as biological activity is often stereospecific.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative study of the antagonistic effect of (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111) on nociceptin/orphanin FQ-mediated potassium channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Future pharmacological treatments for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 4-(3,5-Dichlorophenyl)piperidine

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

The 4-phenylpiperidine scaffold is a cornerstone of modern medicinal chemistry, serving as the structural foundation for a diverse array of centrally active therapeutic agents, from potent opioid analgesics to selective serotonin reuptake inhibitors.[1][2] The specific compound, 4-(3,5-Dichlorophenyl)piperidine, presents a unique substitution pattern whose precise mechanism of action is not extensively documented in publicly available literature. This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of known facts to establish a robust, logical framework for its mechanistic investigation.

We will begin by dissecting the molecule's structure to infer plausible biological targets based on established structure-activity relationships (SAR) of related compounds. Subsequently, we will propose a multi-phase experimental workflow, detailing the requisite protocols to rigorously test these hypotheses. This document is designed not as a final summary, but as a strategic blueprint for the elucidation of the core mechanism of action of this compound.

Section 1: Structural Analysis and Pharmacological Context

The structure of this compound can be deconstructed into two key pharmacophoric elements: the 4-phenylpiperidine core and the 3,5-dichloro substitution on the phenyl ring.

-

The 4-Phenylpiperidine Core: This privileged scaffold is renowned for its ability to interact with a variety of CNS targets. Its conformational flexibility allows it to adopt the necessary geometry to fit into the binding pockets of G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Notable drug classes featuring this core include:

-

Opioid Receptor Modulators: The prototypical examples are pethidine and fentanyl, which act as potent µ-opioid receptor agonists.[2][3]

-

Monoamine Reuptake Inhibitors: This class includes compounds that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a well-known example.[1]

-

Sigma (σ) Receptor Ligands: Many 4-phenylpiperidine derivatives, including the antipsychotic haloperidol, exhibit high affinity for σ1 and σ2 receptors, which are implicated in a range of neurological functions.[4][5]

-

-

The 3,5-Dichlorophenyl Moiety: Dichlorination of the phenyl ring significantly alters the electronic and lipophilic properties of the molecule. This substitution pattern is often employed in drug design to enhance binding affinity, modulate metabolic stability, or confer selectivity for a particular target. The electron-withdrawing nature of the chlorine atoms can influence pi-pi stacking and other non-covalent interactions within a receptor's binding site. While direct analogs are scarce, the dichlorophenyl motif appears in various pharmacologically active agents, indicating its compatibility with biological targets.

Based on this structural analysis, we can formulate a primary hypothesis: This compound is likely to exhibit affinity for one or more of the following target families: monoamine transporters, opioid receptors, or sigma receptors.

Hypothesized Target Interaction Profile

The following diagram illustrates the plausible primary molecular targets for this compound based on its chemical structure and pharmacological precedent.

Caption: Plausible molecular targets for this compound.

Section 2: A Validating Experimental Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action, a phased approach is required. This workflow is designed to first identify primary binding targets, then characterize the functional nature of the interaction, and finally assess key safety-related off-target effects.

Phase 1: Target Identification via Affinity Profiling

The initial and most crucial step is to determine which, if any, of the hypothesized proteins the compound binds to and with what affinity. The gold standard for this determination is the competitive radioligand binding assay.[6][7]

This protocol outlines the steps to determine the binding affinity (Ki) of the test compound for a panel of receptors and transporters.

-

Preparation of Receptor Membranes:

-

Homogenize tissue known to express the target receptor (e.g., rat striatum for DAT) or membranes from cell lines stably overexpressing the human recombinant receptor (e.g., HEK293 cells) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in a buffer containing a cryoprotectant, determine protein concentration (e.g., BCA assay), aliquot, and store at -80°C.[8]

-

-

Assay Execution:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]

-

-

Separation and Counting:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. Unbound radioligand passes through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[8]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to yield specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

| Target Class | Primary Targets | Radioligand Example |

| Monoamine Transporters | Dopamine Transporter (DAT) | [³H]WIN 35,428 |

| Serotonin Transporter (SERT) | [³H]Paroxetine | |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | |

| Opioid Receptors | Mu (µ) Opioid Receptor (MOR) | [³H]DAMGO |

| Delta (δ) Opioid Receptor (DOR) | [³H]Naltrindole | |

| Kappa (κ) Opioid Receptor (KOR) | [³H]U-69,593 | |

| Sigma Receptors | Sigma-1 (σ₁) Receptor | --INVALID-LINK---Pentazocine |

| Sigma-2 (σ₂) Receptor | [³H]DTG |

digraph "Binding_Assay_Workflow" {

graph [fontname="Arial"];

node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", color="#5F6368"];

A [label="Prepare Receptor\nMembranes"];

B [label="Incubate Membranes with\nRadioligand & Test Compound"];

C [label="Separate Bound from Free\n(Vacuum Filtration)"];

D [label="Quantify Bound Radioactivity\n(Scintillation Counting)"];

E [label="Data Analysis:\nCalculate IC₅₀ and Kᵢ"];

A -> B -> C -> D -> E;

}

#### **Phase 2: Functional Characterization of GPCR Activity**

If Phase 1 reveals significant binding affinity for any of the opioid receptors (or other GPCRs), the next critical step is to determine the compound's functional activity. Does it activate the receptor (agonist), block the activator (antagonist), or reduce basal activity (inverse agonist)? Two primary functional assays for GPCRs are the GTPγS binding assay and second messenger assays like cAMP accumulation.

##### **Experimental Protocol: [³⁵S]GTPγS Binding Assay**

This assay directly measures the first step in GPCR signaling: the agonist-induced exchange of GDP for GTP on the Gα subunit.

1. **Assay Setup:**

* Prepare receptor membranes as described for the binding assay.

* In a 96-well plate, combine membranes, the test compound at various concentrations, GDP (to ensure G proteins are in their inactive state), and [³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog).

* To test for antagonist activity, incubate the membranes with the test compound first, then add a known agonist at a fixed concentration (e.g., its EC₈₀) before adding [³⁵S]GTPγS.

2. **Incubation and Termination:**

* Incubate the plate (e.g., 60 minutes at 30°C) to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.

* Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

3. **Detection and Analysis:**

* Quantify the filter-bound radioactivity. An increase in signal above baseline indicates agonist activity.

* Plot the signal against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist. A reduction in the agonist-stimulated signal indicates antagonist activity.

##### **Workflow Diagram: GTPγS Binding Assay**

```dot

digraph "GTPgS_Workflow" {

graph [fontname="Arial"];

node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"];

edge [fontname="Arial", color="#5F6368"];

A [label="Incubate Membranes with\nTest Compound, GDP,\nand [³⁵S]GTPγS"];

B [label="Agonist Binding\nPromotes GDP/GTP Exchange"];

C [label="[³⁵S]GTPγS Binds to\nGα Subunit"];

D [label="Separate & Quantify\nBound [³⁵S]GTPγS"];

E [label="Determine EC₅₀ (Potency)\n& Eₘₐₓ (Efficacy)"];

A -> B -> C -> D -> E;

}

Caption: Workflow for assessing GPCR functional activity.

This assay measures the downstream consequence of activating Gs or Gi-coupled receptors by quantifying the second messenger, cyclic AMP (cAMP).

[9][10]

-

Cell Preparation:

-

Plate whole cells expressing the target receptor (e.g., CHO-hMOR cells) in a 96- or 384-well plate and culture overnight.

-

Assay Execution:

-

Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add the test compound at various concentrations.

-

For Gi-coupled receptors (like opioid receptors): Add forskolin to stimulate adenylate cyclase and raise basal cAMP levels. An agonist will inhibit this forskolin-stimulated cAMP production.

-

For Gs-coupled receptors: An agonist will directly stimulate cAMP production above basal levels.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Detection:

-

Data Analysis:

-

Generate dose-response curves to determine the EC₅₀/IC₅₀ and Emax for the compound's effect on cAMP levels.

Phase 3: Safety Pharmacology Profiling

A critical aspect of drug development is identifying potential liabilities early. For many CNS-active compounds, especially those with a piperidine moiety, a key off-target concern is the blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias (QT prolongation).

[13]

This electrophysiology assay directly measures the flow of ions through the hERG channel in the presence of the test compound.

[14][15]

-

Cell Preparation:

-

Use a cell line stably expressing the human hERG (KCNH2) channel (e.g., HEK293-hERG).

-

Electrophysiology:

-

Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch). Cells are captured, and a high-resistance "giga-seal" is formed between the cell membrane and the apparatus.

-

The whole-cell configuration is achieved, allowing control of the membrane voltage and measurement of the resulting current.

-

Voltage Protocol and Compound Application:

-

Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.

[15] * Establish a stable baseline current in vehicle solution.

-

Apply increasing concentrations of this compound and measure the effect on the hERG current amplitude.

-

Data Analysis:

-

Calculate the percentage of current inhibition at each concentration relative to the baseline.

-

Plot the percent inhibition versus compound concentration to determine the IC₅₀ value. A potent IC₅₀ value (<10 µM) is often a red flag in early drug discovery.

Caption: Workflow for assessing hERG channel liability.

Section 3: Data Synthesis and Mechanistic Conclusion

The culmination of this workflow will be a comprehensive pharmacological profile of this compound. The data should be compiled to build a clear picture of its mechanism of action.

Summary of Key Pharmacological Parameters

Assay Target Parameter Interpretation Radioligand Binding DAT, SERT, NET, MOR, DOR, KOR, σ₁, σ₂ Ki (nM) Affinity: The concentration required to occupy 50% of the targets. Lower Ki = higher affinity. [³⁵S]GTPγS Binding Opioid Receptors (or other GPCRs) EC₅₀ (nM) Potency: The concentration for 50% of maximal functional response. Emax (%) Efficacy: The maximal response relative to a full agonist. cAMP Accumulation Gi/Gs-coupled GPCRs IC₅₀/EC₅₀ (nM) Potency: The concentration for 50% of maximal functional response on the second messenger. hERG Patch Clamp hERG K⁺ Channel IC₅₀ (µM) Liability: The concentration for 50% inhibition of the cardiac potassium channel.

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. hERG Assay | PPTX [slideshare.net]

- 15. fda.gov [fda.gov]

An In-depth Technical Guide to the Solubility of 4-(3,5-Dichlorophenyl)piperidine in Organic Solvents

Abstract

4-(3,5-Dichlorophenyl)piperidine is a significant heterocyclic compound, frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is paramount for successful process development, including reaction optimization, purification, crystallization, and formulation.[4][5] This technical guide addresses the notable scarcity of publicly available quantitative solubility data for this compound. It provides researchers, scientists, and drug development professionals with a robust framework for determining its solubility. This is achieved through a detailed exploration of the theoretical principles of dissolution, step-by-step experimental protocols for both qualitative and quantitative solubility determination, and guidance on solvent selection. By equipping researchers with these tools, this guide aims to bridge the existing data gap and empower the scientific community to generate reliable and reproducible solubility profiles for this important synthetic intermediate.

Introduction: The Significance of this compound

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a wide array of pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2][3] Substituted piperidines, such as this compound, serve as crucial intermediates in the synthesis of novel therapeutic agents. The dichlorophenyl group, in particular, can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the final molecule.[6]

The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling and application in a laboratory and industrial setting.[4][7] Proper solvent selection based on solubility data is essential for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Facilitating techniques like recrystallization to remove impurities.[8][9]

-

Formulation: Developing stable and bioavailable drug products.[5]

Given the absence of a comprehensive public database on the solubility of this compound, this guide provides the foundational knowledge and practical methodologies to determine these crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃Cl₂N | [10][11] |

| Molecular Weight | 230.13 g/mol | [11][12] |

| Appearance | Likely a solid at room temperature | Inferred |

| Predicted XlogP | 3.3 | [13] |

The predicted XlogP value of 3.3 suggests that this compound is a lipophilic ("fat-loving") compound, indicating a preference for non-polar environments over aqueous ones. This is a key indicator that it will likely exhibit higher solubility in organic solvents than in water.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces and the overall change in Gibbs free energy of the system.[14][15] The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[15][16]

Intermolecular Forces

The solubility of this compound in a given solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The key intermolecular forces at play are:

-

Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents.

-

Dipole-Dipole Interactions: Occur between polar molecules. The dichlorophenyl group and the amine in the piperidine ring introduce polarity to the molecule.

-

Hydrogen Bonding: The secondary amine in the piperidine ring can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.[16] Solvents that can participate in hydrogen bonding (protic solvents) are likely to be good solvents for this compound.

Thermodynamic Considerations

The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG):

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking and forming bonds.[14][17]

-

T is the temperature in Kelvin.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute is more disordered than the crystalline solid.[15]

For a substance to dissolve, ΔG must be negative. The enthalpy of solution (ΔH_sol) can be either endothermic (heat is absorbed) or exothermic (heat is released).[17][18] For most solids dissolving in liquids, the process is endothermic, and thus, solubility tends to increase with temperature, in accordance with Le Chatelier's Principle.[14][18]

The following diagram illustrates the key thermodynamic steps involved in the dissolution process.

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility

Due to the lack of available data, experimental determination is necessary. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently screen a range of solvents and provide an initial understanding of the compound's solubility profile.

Objective: To classify the solubility of this compound in various organic solvents as "soluble," "sparingly soluble," or "insoluble" at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small vials or test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: Isothermal Equilibrium Method

This method, often referred to as the "shake-flask" method, is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[5][19]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.[20]

-

Volumetric flasks and pipettes

Procedure:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. pharmajournal.net [pharmajournal.net]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pschemicals.com [pschemicals.com]

- 11. scbt.com [scbt.com]

- 12. This compound - CAS:475653-05-5 - Sunway Pharm Ltd [3wpharm.com]

- 13. PubChemLite - this compound (C11H13Cl2N) [pubchemlite.lcsb.uni.lu]

- 14. Solubility - Wikipedia [en.wikipedia.org]

- 15. Video: Solubility - Concept [jove.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Solubility [chem.fsu.edu]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. improvedpharma.com [improvedpharma.com]

Unlocking the Therapeutic Potential of 4-(3,5-Dichlorophenyl)piperidine: A Technical Guide to Target Identification and Validation

Foreword: The Privileged Scaffold and the Uncharted Territory

The piperidine ring is a cornerstone of modern medicinal chemistry, a "privileged scaffold" renowned for its favorable pharmacokinetic properties and its presence in a multitude of clinically successful drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to oncology.[1][2] The inherent structural rigidity and the basic nitrogen atom of the piperidine moiety allow for precise three-dimensional orientation of substituents, facilitating high-affinity interactions with biological targets.[1] When coupled with a dichlorophenyl group, a common pharmacophore known to influence binding affinity and metabolic stability, the resulting molecule, 4-(3,5-Dichlorophenyl)piperidine, represents a compound of significant, yet largely untapped, therapeutic potential. This guide provides a comprehensive exploration of the plausible therapeutic targets for this compound, grounded in the established pharmacology of analogous structures, and outlines a robust, multi-pronged experimental strategy for target identification and validation.

I. Deconstructing the Pharmacophore: Inferring Potential Target Classes

While direct biological data for this compound is scarce, a thorough analysis of structurally related compounds provides a logical starting point for hypothesis generation. The core structure suggests a high probability of interaction with targets in the CNS and in proliferative diseases.

Central Nervous System: Monoamine Transporters and Dopamine Receptors

The 4-arylpiperidine motif is famously present in compounds that modulate monoaminergic systems. Analogs of cocaine with this scaffold have demonstrated significant affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (5-HTT), acting as reuptake inhibitors.[3] The substitution pattern on the phenyl ring is a key determinant of affinity and selectivity.

Furthermore, the closely related dichlorophenylpiperazine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands.[4][5] Notably, analogs have been developed as high-affinity antagonists for the D3 receptor, a target of considerable interest for the treatment of substance abuse disorders.[5]

Hypothesized Targets:

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (5-HTT)

-

Dopamine D2 Receptor

-

Dopamine D3 Receptor

Oncology: Modulators of Cell Fate and Metabolism

Substituted piperidones and related structures have demonstrated significant anti-cancer activity through diverse mechanisms.

-

Induction of Apoptosis: Diarylpiperidin-4-ones have been shown to trigger apoptosis in hematological cancer cell lines by upregulating the expression of pro-apoptotic genes such as p53 and Bax.[6]

-

Inhibition of Cancer Metabolism: The Warburg effect is a hallmark of many cancers. Conjugates of 3,5-bis(arylidene)-4-piperidone have been identified as potential inhibitors of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, thereby selectively targeting the altered metabolism of tumor cells.[7]

-

Modulation of Developmental Pathways: The Notch signaling pathway, crucial for cell fate determination, is often dysregulated in cancer. A 3,5-bis(benzylidene)-4-piperidone derivative has been shown to suppress pancreatic tumor growth by inhibiting key components of this pathway, including the ligand Jagged-1 and components of the γ-secretase complex (presenilin-1 and nicastrin).[8]

Hypothesized Targets:

-

Components of the p53 and Bax apoptotic pathways

-

Pyruvate Kinase M2 (PKM2)

-

Notch signaling pathway components (Jagged-1, γ-secretase)

Ion Channels and Other Potential Targets

The piperidine scaffold is also found in modulators of ion channels and epigenetic enzymes.

-

Voltage-Gated Sodium Channels: Piperine, a naturally occurring piperidine alkaloid, exerts anticonvulsant effects through the blockade of voltage-gated sodium channels.[9]

-

Histone Lysine Demethylases (KDMs): The nitrogen-containing heterocyclic structure is a feature of inhibitors of JmjC domain-containing histone lysine demethylases, such as KDM2A, which are emerging as important targets in oncology.[10]

-

Neurokinin Receptors: Dichlorophenyl-piperidone derivatives have been developed as potent antagonists of the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in inflammatory processes.[11]

Hypothesized Targets:

-

Voltage-gated sodium channels (Nav)

-

Histone Lysine Demethylases (e.g., KDM2A)

-

Neurokinin-2 (NK2) Receptor

II. A Strategic Framework for Target Identification and Validation

A multi-tiered approach, beginning with broad, unbiased screening and progressing to focused, hypothesis-driven validation, is essential for definitively identifying the therapeutic targets of this compound.

Tier 1: Unbiased Target Identification

The initial phase aims to identify potential binding partners without preconceived bias. Affinity-based proteomics is a powerful tool for this purpose.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize an analog of this compound functionalized with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., human neuroblastoma SH-SY5Y cells for CNS targets, or a panel of cancer cell lines like pancreatic PANC-1 for oncology targets).

-

Affinity Pull-down: Incubate the lysate with the immobilized probe. As a negative control, incubate the lysate with beads that have been treated with a blocking agent or an inactive structural analog.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often using a competitive ligand (the original this compound) or by denaturing conditions.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the probe and control pull-downs to identify proteins that are significantly enriched by the this compound probe.

Logical Framework for AC-MS

Caption: Workflow for unbiased target identification using Affinity Chromatography-Mass Spectrometry.

Tier 2: Hypothesis-Driven Target Validation

The candidate proteins identified in Tier 1, along with the hypothesized targets from the literature analysis, must be rigorously validated through targeted assays.

2.2.1 Radioligand Binding Assays (for Receptors and Transporters)

This is the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.

Experimental Protocol: Radioligand Displacement Assay

-

Source of Target: Use cell membranes prepared from cell lines overexpressing the target of interest (e.g., HEK293 cells transfected with DAT, D2, or D3 receptors) or native tissue preparations.

-